molecular formula C10H6Cl2N2O3S B2915974 [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-thiophenecarboxylate CAS No. 298188-04-2

[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-thiophenecarboxylate

Cat. No. B2915974
CAS RN: 298188-04-2
M. Wt: 305.13
InChI Key: MCWSFSKEYSGTBM-UHFFFAOYSA-N
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Description

The compound “[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-thiophenecarboxylate” is a complex organic molecule that contains a pyridazinone ring and a thiophene ring . The pyridazinone ring is a six-membered ring with two nitrogen atoms, and it has a keto group at the 6-position and two chlorine atoms at the 4 and 5 positions . The thiophene ring is a five-membered ring with a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazinone and thiophene rings, as well as the chlorine atoms and the keto group . The exact structure would depend on the specific arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . The presence of the chlorine atoms could potentially make it relatively dense and polar .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the synthesis of new heterocyclic compounds starting from various pyridazine derivatives. These compounds are used to prepare dithio derivatives and chloropyridazine derivatives, which are pivotal in the development of compounds with antimicrobial and antifungal activities (Sayed et al., 2003). This indicates the role of pyridazine derivatives in creating biologically active compounds.

Luminescence Sensing and Pesticide Removal

Thiophene-based metal-organic frameworks (MOFs) constructed using thiophene-functionalized dicarboxylates have shown promising applications in environmental remediation and sensing. These MOFs exhibit high selectivity and sensitivity towards environmental contaminants such as Hg(II), Cu(II), and Cr(VI), making them efficient luminescent sensory materials. Additionally, these compounds have been used in the removal of pesticides from solutions, highlighting their potential in environmental cleanup and monitoring (Zhao et al., 2017).

Antimicrobial and Antifungal Activities

Various synthesized compounds, starting from pyridazine derivatives, have been evaluated for their antimicrobial and antifungal activities. These include the development of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. The molecular docking screenings towards GlcN-6-P synthase as the target protein revealed moderate to good binding energies, indicating the potential of these compounds in medicinal chemistry for developing new therapeutics (Flefel et al., 2018).

Synthesis of Novel Compounds with Expected Biological Activity

Further research into the synthesis of novel compounds from pyridazinone derivatives has led to the creation of molecules with expected biological activity. These activities encompass a range of potential therapeutic applications, including antimicrobial properties. The methodologies employed in these syntheses involve reactions with various nucleophiles and other compounds to create derivatives with significant biological potential (Abubshait, 2007).

Mechanism of Action

The mechanism of action of this compound is not known, as it would depend on its specific biological targets, which are not known .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound . As with any chemical, it should be handled with care, and appropriate safety precautions should be taken .

properties

IUPAC Name

(4,5-dichloro-6-oxopyridazin-1-yl)methyl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O3S/c11-6-4-13-14(9(15)8(6)12)5-17-10(16)7-2-1-3-18-7/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWSFSKEYSGTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)OCN2C(=O)C(=C(C=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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